6-Methoxy-2-(oxan-4-yl)phthalazin-1-one
Description
Properties
IUPAC Name |
6-methoxy-2-(oxan-4-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-2-3-13-10(8-12)9-15-16(14(13)17)11-4-6-19-7-5-11/h2-3,8-9,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFVBWMDTFUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methoxyphthalazin-1(2H)-one
The phthalazinone core is synthesized via cyclocondensation of 6-methoxyphthalic anhydride with hydrazine hydrate.
Procedure :
-
Dissolve 6-methoxyphthalic anhydride (10 mmol) in ethanol (20 mL).
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Add hydrazine hydrate (12 mmol) dropwise under reflux for 6 h.
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Cool, filter, and recrystallize from ethanol to yield 6-methoxyphthalazin-1(2H)-one as white crystals (82% yield).
Key Data :
-
MP : 214–216°C
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H).
Regioselective Bromination at Position 2
Directed Ortho-Metalation-Bromination
To achieve selective bromination at position 2, a directed metalation strategy is employed using lithium diisopropylamide (LDA).
Procedure :
-
Dissolve 6-methoxyphthalazin-1(2H)-one (5 mmol) in dry THF (30 mL) under N2.
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Cool to −78°C, add LDA (6 mmol), and stir for 1 h.
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Quench with Br2 (5.5 mmol) in THF, warm to RT, and stir for 12 h.
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Extract with EtOAc, wash with Na2S2O3, dry, and concentrate.
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Purify via silica gel chromatography (hexane/EtOAc 3:1) to obtain 2-bromo-6-methoxyphthalazin-1-one (68% yield).
Key Data :
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LCMS (ESI+) : m/z 269.0 [M+H]+
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1H NMR (400 MHz, CDCl3) : δ 8.54 (s, 1H), 8.12 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 3.99 (s, 3H).
Synthesis of Tetrahydropyran-4-ylboronic Acid Pinacol Ester
Miyaura Borylation of 4-Bromotetrahydropyran
The boronate ester is prepared via palladium-catalyzed borylation of 4-bromotetrahydropyran.
Procedure :
-
Charge 4-bromotetrahydropyran (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl2 (0.1 mmol), and KOAc (30 mmol) in dioxane (50 mL).
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Heat at 80°C under N2 for 24 h.
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Filter through Celite, concentrate, and purify by flash chromatography (hexane/EtOAc 4:1) to yield the boronate ester (74% yield).
Key Data :
-
1H NMR (400 MHz, CDCl3) : δ 4.12–4.08 (m, 2H), 3.56–3.50 (m, 2H), 2.01–1.92 (m, 2H), 1.84–1.76 (m, 2H), 1.28 (s, 12H).
Suzuki-Miyaura Coupling for Final Assembly
Optimization of Cross-Coupling Conditions
The coupling of 2-bromo-6-methoxyphthalazin-1-one with tetrahydropyran-4-ylboronate ester is optimized under ultrasound irradiation for enhanced efficiency.
Procedure :
-
Combine 2-bromo-6-methoxyphthalazin-1-one (1 mmol), tetrahydropyran-4-ylboronate ester (1.2 mmol), PdCl2(dppf) (0.05 mmol), and K2CO3 (3 mmol) in DMF/H2O (9:1, 15 mL).
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Degas with argon, irradiate with ultrasound (35 kHz, 310 W) at 80°C for 4 h.
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Extract with EtOAc, dry over Na2SO4, and concentrate.
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Purify by chromatography (hexane/EtOAc 1:1) to obtain the title compound (85% yield).
Key Data :
-
LCMS (ESI+) : m/z 287.1 [M+H]+
-
1H NMR (400 MHz, DMSO-d6) : δ 8.48 (s, 1H), 8.10 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 4.18–4.12 (m, 2H), 3.98 (s, 3H), 3.60–3.54 (m, 2H), 2.10–2.02 (m, 2H), 1.90–1.82 (m, 2H).
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | 72% | 16 h | Compatibility with heat-sensitive substrates |
| Ultrasound Irradiation | 85% | 4 h | 2.3-fold rate enhancement, higher yield |
Ultrasound-assisted coupling reduces reaction time by 75% and improves yield by 13%, attributed to enhanced mass transfer and cavitation effects.
Mechanistic Insights
Suzuki-Miyaura Coupling Mechanism
The palladium catalyst facilitates oxidative addition of the bromophthalazinone, transmetallation with the boronate ester, and reductive elimination to form the C–C bond. Ultrasound irradiation accelerates each step by increasing catalyst turnover frequency.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(oxan-4-yl)phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxan-4-yl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like MAPK and Topo II, which are involved in cell cycle regulation and apoptosis . The compound can induce apoptosis by elevating the expression of p53 and caspase 3, down-regulating cdk1, and reducing the concentrations of MAPK and Topo II at submicromolar concentrations .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The structural uniqueness of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one lies in its substituents. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Observations:
- Methoxy vs.
- Oxan-4-yl vs. Aromatic Substituents : The tetrahydropyran group at position 2 introduces a saturated oxygen-containing ring, which likely improves aqueous solubility compared to hydrophobic groups like benzyl or chlorophenyl (e.g., 4-(4-Chlorobenzyl)phthalazin-1(2H)-one) .
- Carboxylic Acid Derivatives : Compounds like 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (similarity 0.73) exhibit ionizable groups, enabling salt formation and metal-binding properties, unlike the target compound .
Physicochemical Properties
- Solubility : The oxan-4-yl group likely enhances solubility in polar solvents, contrasting with highly lipophilic compounds like 6,7-dichloro derivatives ().
Q & A
Q. Methodological Validation :
- Spectral analysis : Compare IR carbonyl stretches (1650–1700 cm⁻¹) and ¹H NMR shifts for oxan-4-yl protons (δ 3.5–4.0 ppm) .
- Elemental analysis : Discrepancies >0.3% suggest impurities or hydration.
- X-ray crystallography (SHELX) : Resolve ambiguities in regiochemistry (e.g., via SHELXL refinement) .
What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:
Q. Recommended Workflow :
HRMS : Confirm molecular formula.
Variable-temperature NMR : Identify dynamic effects.
Computational modeling (DFT) : Predict chemical shifts for comparison.
How can researchers mitigate byproduct formation during functionalization of the phthalazinone core?
Advanced Research Question
Byproducts often stem from:
Q. Purification Strategies :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Crystallization screening : Test mixed solvents (e.g., ethanol/dichloromethane) to isolate pure phases.
What are the challenges in characterizing the oxan-4-yl moiety’s stereochemical environment?
Basic Research Question
The oxan-4-yl group’s chair conformation complicates stereochemical analysis. Methods include:
Q. Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
How do electronic effects of the methoxy group influence electrophilic substitution reactions?
Advanced Research Question
The methoxy group is electron-donating, directing electrophiles to the para and ortho positions of the phthalazinone ring. For example:
Q. Kinetic vs Thermodynamic Control :
- Low temperatures favor kinetic products (e.g., monosubstitution).
- High temperatures favor thermodynamic products (e.g., disubstitution).
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Hydrolytic stability : The oxan-4-yl group is prone to acid-catalyzed ring-opening. Use pH 6–7 buffers in aqueous studies .
Q. Accelerated Stability Testing :
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1 month | <5% |
| UV light, 48h | 15–20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
